4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

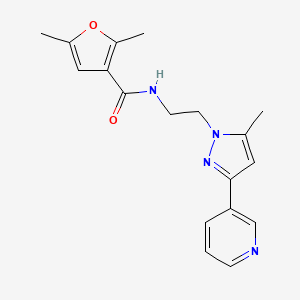

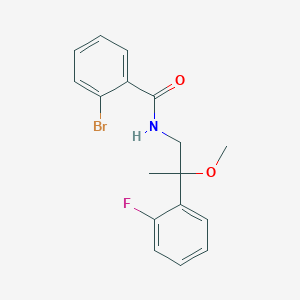

“4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is a pale-yellow to yellow-brown solid and is used as a semi-flexible linker useful for PROTAC development .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) . The molecular weight of the compound is 230.26 .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 230.26 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Novel Piperazine Derivatives as Inhibitors

A study by Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase 1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, leading to the identification of the fluorine substituted tert-butoxycarbonyl group. The compound they developed exhibited potent inhibitory activities in enzyme-assay and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Molecular Structure Studies

Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate. The study provided insights into bond lengths and angles typical for piperazine-carboxylate, contributing to the understanding of its structural properties (Mamat, Flemming, & Köckerling, 2012).

Antibacterial and Anthelmintic Activity

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. The compound showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).

Synthesis and Characterization of N-Boc Piperazine Derivatives

Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using spectroscopic studies and X-ray diffraction analysis. They also investigated the antibacterial and antifungal activities of these compounds against several microorganisms (Kulkarni et al., 2016).

Piperazine-2,5-diones from N-Protected α-Amino Acids

Nikulnikov et al. (2010) explored the preparation of diastereomerically pure, racemic piperazine-2,5-diones from various N-tert-butoxycarbonyl-protected α-amino acids. They discussed the formation of a single diastereomer and confirmed the stereochemistry of the products (Nikulnikov et al., 2010).

Corrosion Inhibition for Carbon Steel

Praveen et al. (2021) focused on the synthesis and anticorrosive activity of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment. Their study highlighted the compound's effective protection against corrosion and its strong and spontaneous adsorption on metal surfaces (Praveen et al., 2021).

作用機序

Target of Action

Similar compounds have been implicated in the regulation of protein homeostasis networks . These networks are crucial for maintaining cellular health and productivity .

Mode of Action

It’s possible that it interacts with its targets to modulate protein homeostasis, similar to related compounds .

Biochemical Pathways

It may be involved in the regulation of protein homeostasis networks .

Result of Action

Based on its potential role in protein homeostasis, it may influence the health and productivity of cells .

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known to cause serious eye irritation, respiratory irritation, and skin irritation

Molecular Mechanism

It is known that this compound can undergo a free radical reaction

Temporal Effects in Laboratory Settings

It is known that this compound has a storage temperature of 2-8°C

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHOTDSIJXUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)

![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)

![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)

![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)